molecular formula C12H16N4O3S2 B15103559 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide

Cat. No.: B15103559
M. Wt: 328.4 g/mol
InChI Key: ODZFHPRFBYLWKD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide typically involves the reaction of 2,1,3-benzothiadiazole with a sulfonyl chloride derivative, followed by the introduction of an amine group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The process may also involve the use of solvents like dichloromethane or acetonitrile to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A glycine derivative with similar structural features.

    Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethylthiophene-3-carboxylate: Another compound with a benzothiadiazole core.

Uniqueness

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N4O3S2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2-methylpropanamide

InChI

InChI=1S/C12H16N4O3S2/c1-8(2)12(17)13-6-7-14-21(18,19)10-5-3-4-9-11(10)16-20-15-9/h3-5,8,14H,6-7H2,1-2H3,(H,13,17)

InChI Key

ODZFHPRFBYLWKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21

Origin of Product

United States

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